molecular formula C15H13N3O2S B5528477 2-(2-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

2-(2-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B5528477
M. Wt: 299.3 g/mol
InChI Key: KHPXMYKXAAXYJW-UHFFFAOYSA-N
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Description

  • The compound belongs to a class of chemicals known for their potential as antitumor agents, particularly due to their inhibitory effects on enzymes like thymidylate synthase and dihydrofolate reductase.

Synthesis Analysis

  • Gangjee et al. (2009) reported the synthesis of similar compounds, focusing on dual inhibitors for thymidylate synthase and dihydrofolate reductase. The synthesis process involved key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, to which various arylthiols were attached (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Molecular Structure Analysis

  • The X-ray crystal structure of similar compounds has shown that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode, which is crucial for their inhibitory activity against the targeted enzymes (Gangjee et al., 2009).

properties

IUPAC Name

2-(2-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-17-14-11(15(20)18(9)8-13(16)19)7-12(21-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPXMYKXAAXYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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